ssH-Linker
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Overview
Description
The compound “ssH-Linker” is a specialized chemical reagent used primarily in the field of oligonucleotide synthesis. It comprises an internal carbamate group attached to the monomethoxytrityl (MMT)-protected amino group via a short spacer. This unique structure facilitates the cleavage of the MMT group under mildly acidic conditions while increasing the stability of the MMT group during the deprotection of the oligonucleotide with ammonia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ssH-Linker involves the formation of a carbamate moiety, which is attached to the MMT-protected amino group. The synthetic route typically includes the following steps:
Formation of Carbamate Group: The carbamate group is synthesized by reacting an amine with a chloroformate in the presence of a base.
Attachment to MMT-Protected Amino Group: The carbamate group is then attached to the MMT-protected amino group via a short spacer, forming the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Carbamate Group: Large-scale synthesis of the carbamate group using industrial-grade reagents and optimized reaction conditions.
Attachment to MMT-Protected Amino Group: The carbamate group is attached to the MMT-protected amino group in large reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ssH-Linker undergoes various chemical reactions, including:
Cleavage Reactions: The MMT group can be cleaved under mildly acidic conditions, such as 10% glacial acetic acid in water at room temperature for 20 minutes.
Substitution Reactions: The amino group of this compound can participate in substitution reactions with amino reactive modifiers and reporters.
Common Reagents and Conditions
Cleavage Reactions: Mildly acidic conditions using 10% glacial acetic acid in water.
Substitution Reactions: Amino reactive modifiers and reporters under appropriate conditions.
Major Products Formed
Cleavage Reactions: The cleavage of the MMT group results in the formation of a free amino group.
Substitution Reactions: The substitution reactions result in the formation of conjugated products with amino reactive modifiers and reporters.
Scientific Research Applications
ssH-Linker has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ssH-Linker involves the cleavage of the MMT group under mildly acidic conditions, resulting in the formation of a free amino group. This free amino group can then participate in various conjugation reactions with amino reactive modifiers and reporters. The carbamate group enhances the reactivity of the amino group through a neighbor group effect, accelerating the conjugation process .
Comparison with Similar Compounds
Similar Compounds
DMT-Linker: Similar to ssH-Linker but uses dimethoxytrityl (DMT) protection instead of MMT.
MMT-Linker: Another variant with different spacer lengths and functional groups.
Uniqueness of this compound
This compound is unique due to its internal carbamate group, which provides enhanced stability and reactivity compared to other linkers. The MMT group serves as an excellent purification handle, making this compound highly efficient for oligonucleotide synthesis and modification .
Properties
Molecular Formula |
C38H53N4O5P |
---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethyl N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]carbamate |
InChI |
InChI=1S/C38H53N4O5P/c1-31(2)42(32(3)4)48(47-29-16-25-39)46-28-15-7-6-14-26-40-37(43)45-30-27-41-38(33-17-10-8-11-18-33,34-19-12-9-13-20-34)35-21-23-36(44-5)24-22-35/h8-13,17-24,31-32,41H,6-7,14-16,26-30H2,1-5H3,(H,40,43) |
InChI Key |
VTFLXOVDKJUHER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)OCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)OCCC#N |
Origin of Product |
United States |
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